Epiandrosterone b-D-glucuronide
Overview
Description
Epiandrosterone b-D-glucuronide is a steroid glucuronide conjugate, which means it is a steroid molecule linked to a glucuronic acid moiety. This compound is a metabolite of epiandrosterone, a steroid hormone with weak androgenic activity. This compound is primarily found in human urine and is used as a biomarker for various physiological and pathological conditions .
Mechanism of Action
Target of Action
Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . Therefore, its primary targets are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .
Mode of Action
Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . When Epiandrosterone is taken, it immediately converts itself into Dihydrotestosterone (DHT), a potent androgen . This conversion enhances the compound’s interaction with its targets, leading to changes in the body that reflect increased androgenic activity .
Biochemical Pathways
Epiandrosterone can be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . These pathways highlight the compound’s role in the broader steroid hormone biosynthesis process . The downstream effects of these pathways include the regulation of various physiological processes, such as the development of male secondary sexual characteristics and the regulation of metabolism .
Pharmacokinetics
It is known that glucuronidation, a major phase ii metabolic pathway, plays a significant role in the metabolism of epiandrosterone . This process increases the compound’s water solubility, facilitating its excretion in the urine .
Result of Action
The conversion of Epiandrosterone to DHT leads to increased androgenic activity . This can result in various molecular and cellular effects, such as the promotion of protein synthesis and the inhibition of protein catabolism . Additionally, Epiandrosterone has been suggested to promote fat loss by influencing hypolipidemic pathways .
Biochemical Analysis
Biochemical Properties
Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . The glucuronide conjugate, Epiandrosterone Glucuronide, is formed when Epiandrosterone is metabolized in the body .
Cellular Effects
Epiandrosterone indirectly promotes the uptake of amino acids by the cells and its consequent conversion to protein building . It also minimizes the catabolism of muscle proteins . Epiandrosterone Glucuronide, being a metabolite of Epiandrosterone, may have similar effects on cells.
Molecular Mechanism
Epiandrosterone exerts its effects at the molecular level through its metabolism. It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase
Metabolic Pathways
Epiandrosterone is involved in the metabolic pathway of testosterone and DHT . It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase
Preparation Methods
Synthetic Routes and Reaction Conditions
Epiandrosterone b-D-glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the conjugation of epiandrosterone with glucuronic acid under optimized conditions, followed by purification using solid-phase extraction . Another method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of steroid hormone glucuronides in human urine .
Industrial Production Methods
The industrial production of this compound typically involves the use of 4-androstenedione as a raw material. The reaction conditions are mild, making the process suitable for large-scale production. The method involves the synthesis of epiandrosterone, which is then conjugated with glucuronic acid to form this compound .
Chemical Reactions Analysis
Types of Reactions
Epiandrosterone b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to epiandrosterone sulfate.
Reduction: Conversion back to epiandrosterone.
Substitution: Formation of other steroid glucuronides.
Common Reagents and Conditions
Common reagents used in these reactions include glucuronic acid, β-glucuronidase, and various solvents for purification. The conditions typically involve mild temperatures and pH levels to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include epiandrosterone sulfate, other steroid glucuronides, and free epiandrosterone .
Scientific Research Applications
Epiandrosterone b-D-glucuronide has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of steroid glucuronides.
Biology: Serves as a biomarker for studying steroid metabolism and hormonal balance.
Medicine: Used in clinical studies to monitor steroid hormone levels and diagnose endocrine disorders.
Industry: Employed in the development of anti-doping tests to detect the misuse of anabolic steroids .
Comparison with Similar Compounds
Similar Compounds
- Androsterone Glucuronide
- Etiocholanolone Glucuronide
- Dihydrotestosterone Glucuronide
- Dehydroepiandrosterone Glucuronide
- Testosterone Glucuronide
Uniqueness
Epiandrosterone b-D-glucuronide is unique due to its specific metabolic pathway and its role as a biomarker for steroid metabolism. Unlike other steroid glucuronides, it has a prolonged detectability, making it valuable in anti-doping tests .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-PALHZPRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437848 | |
Record name | Epiandrosterone Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-00-5 | |
Record name | Epiandrosterone Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.